molecular formula C17H17F2NO2 B5992316 N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine

N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine

Cat. No.: B5992316
M. Wt: 305.32 g/mol
InChI Key: JTXYPIMFTKYHEA-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a chromen-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.

    Synthesis of the chromen-3-amine core: The chromen-3-amine core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate amine under acidic conditions.

    Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the chromen-3-amine core using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoromethoxyphenyl chromen-3-one derivatives.

    Reduction: Formation of difluoromethoxyphenyl chroman-3-amine derivatives.

    Substitution: Formation of substituted difluoromethoxyphenyl chromen-3-amine derivatives.

Scientific Research Applications

N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]acetamide
  • **N-[4-(difluoromethoxy)phenyl]methyl]-2-ethylaniline
  • **N-[4-(difluoromethoxy)phenyl]methyl]-3-fluoroaniline

Uniqueness

N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine is unique due to its specific structural features, such as the chromen-3-amine core and the difluoromethoxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c18-17(19)22-15-7-5-12(6-8-15)10-20-14-9-13-3-1-2-4-16(13)21-11-14/h1-8,14,17,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXYPIMFTKYHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NCC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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